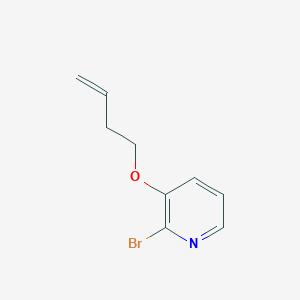

2-Bromo-3-(but-3-en-1-yloxy)pyridine

Description

Properties

IUPAC Name |

2-bromo-3-but-3-enoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-2-3-7-12-8-5-4-6-11-9(8)10/h2,4-6H,1,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZNUNBUHLLDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621568 | |

| Record name | 2-Bromo-3-[(but-3-en-1-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405174-45-0 | |

| Record name | 2-Bromo-3-[(but-3-en-1-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(but-3-en-1-yloxy)pyridine typically involves the reaction of 2-bromopyridine with but-3-en-1-ol in the presence of a base. One common method involves using potassium carbonate as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(but-3-en-1-yloxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.

Coupling Reactions: Typical reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds formed through the Suzuki-Miyaura coupling.

Scientific Research Applications

2-Bromo-3-(but-3-en-1-yloxy)pyridine is used in diverse scientific research applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It is a versatile building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(but-3-en-1-yloxy)pyridine in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. The pyridine ring can also participate in coordination with metal catalysts, enhancing the reactivity of the compound .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., fluoroethoxy) enhance electrophilicity at the pyridine ring, facilitating cross-coupling reactions . Conversely, bulky substituents like pentamethyldisilanyl reduce reactivity due to steric hindrance .

- Synthetic Challenges : Substituent choice significantly impacts reaction feasibility. For example, demethylation of methyl-protected precursors (e.g., compound 19f in ) failed under standard conditions, necessitating alternative routes . Similarly, attempts to isolate intermediates in silylation reactions were unsuccessful in .

- Applications: Methoxymethyl and isoxazoline derivatives are prioritized in drug discovery (e.g., RAS inhibitors, β-amino acids) , while silanyl and fluoroethoxy analogs serve specialized roles in catalysis and ligand design .

Comparative Data on Physical and Spectral Properties

Functional Group Impact on Reaction Pathways

- Alkoxy Groups (e.g., but-3-en-1-yloxy, fluoroethoxy): Enhance solubility and participate in allylation or cycloaddition reactions.

- Silanyl Groups : Impart steric bulk, limiting accessibility to catalytic sites but stabilizing intermediates in silylation pathways .

- Heterocyclic Moieties (e.g., isoxazoline) : Introduce chirality and rigidity, critical for bioactive molecule synthesis .

Biological Activity

2-Bromo-3-(but-3-en-1-yloxy)pyridine (CAS: 405174-45-0) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and a but-3-enyloxy group, which may influence its interaction with biological targets. The following sections summarize the current understanding of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C9H10BrNO

- Molecular Weight : 228.09 g/mol

- Purity : Typically available at 95% purity

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment, particularly in breast cancer models.

- Cytotoxicity Studies :

- The compound was tested against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (hormone-dependent breast cancer).

- In vitro assays indicated that this compound exhibited significant cytotoxic effects with IC50 values in the micromolar range, demonstrating selective toxicity towards cancer cells compared to non-cancerous cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 5.5 | High |

| MCF-7 | 6.2 | Moderate |

| MCF10A (non-cancer) | >20 | Low |

- Mechanism of Action :

- The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase activity and alterations in cell cycle progression.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- In Vitro Antimicrobial Testing :

- The compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Preliminary results indicated that it possesses moderate antibacterial activity, with minimum inhibitory concentration (MIC) values suggesting effectiveness against certain pathogens.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 200 |

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyridine derivatives, including this compound:

-

Study on Aromatase Inhibition :

- A recent study investigated the compound's ability to inhibit aromatase (CYP19A1), a key enzyme in estrogen biosynthesis, which is crucial for hormone-dependent cancers.

- The results demonstrated that this compound could serve as a lead for developing new aromatase inhibitors with improved selectivity and efficacy compared to existing drugs.

-

Toxicological Assessments :

- Toxicity studies conducted on animal models showed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.